trans-7-Decenol
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Overview
Description
trans-7-Decenol: is an organic compound with the molecular formula C10H20O . It is a type of unsaturated alcohol, specifically a decenol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7-Decenol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1-decene. This process involves the addition of borane (BH3) to the double bond of 1-decene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
Hydroboration: 1-Decene + BH3 → Alkylborane
Oxidation: Alkylborane + H2O2/NaOH → this compound
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 7-decenal. This method involves the reduction of the aldehyde group in 7-decenal to an alcohol group using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-7-Decenol can undergo oxidation reactions to form trans-7-decenal or trans-7-decanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form decane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: Acyl chlorides, bases
Major Products Formed:
Oxidation: trans-7-Decenal, trans-7-Decanoic acid
Reduction: Decane
Substitution: Esters, ethers
Scientific Research Applications
Chemistry: trans-7-Decenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various other compounds, including fragrances and flavoring agents.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological membranes and proteins suggests it may have applications in drug delivery systems and as a bioactive compound.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. Its unique chemical properties make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of trans-7-Decenol involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. Additionally, this compound can undergo metabolic transformations within cells, producing reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
trans-2-Decenol: Another unsaturated alcohol with a double bond between the second and third carbon atoms.
trans-4-Decenol: An unsaturated alcohol with a double bond between the fourth and fifth carbon atoms.
trans-5-Decenol: An unsaturated alcohol with a double bond between the fifth and sixth carbon atoms.
Uniqueness of trans-7-Decenol: this compound is unique due to the position of its double bond, which imparts specific chemical and physical properties. This positional isomerism can influence the compound’s reactivity, boiling point, and interaction with biological systems. Compared to its isomers, this compound may exhibit different antimicrobial activity and industrial applications due to these unique properties.
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3+ |
InChI Key |
JPYLHKPRBLLDDJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCO |
Canonical SMILES |
CCC=CCCCCCCO |
Origin of Product |
United States |
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